molecular formula C20H30N2O2 B4961087 1-(bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine CAS No. 5960-97-4

1-(bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine

Cat. No.: B4961087
CAS No.: 5960-97-4
M. Wt: 330.5 g/mol
InChI Key: YUHWBGQYFPIMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(bicyclo[221]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine is a complex organic compound that features a bicyclic heptane structure attached to a piperazine ring, which is further substituted with a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine typically involves multiple steps:

    Formation of the bicyclo[2.2.1]heptane structure: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the bicyclic structure is reacted with piperazine.

    Introduction of the dimethoxybenzyl group: This can be done through alkylation reactions where the piperazine nitrogen is alkylated with a dimethoxybenzyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides for alkylation, or halogenating agents for halogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(bicyclo[22

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying receptor-ligand interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(bicyclo[2.2.1]hept-2-yl)piperazine: Lacks the dimethoxybenzyl group, which may affect its binding properties and biological activity.

    4-(2,4-dimethoxybenzyl)piperazine: Lacks the bicyclic heptane structure, which may influence its stability and reactivity.

    1-(bicyclo[2.2.1]hept-2-yl)-4-benzylpiperazine: Similar structure but without the methoxy groups, potentially altering its electronic properties and interactions.

Uniqueness

The unique combination of the bicyclic heptane structure, piperazine ring, and dimethoxybenzyl group in 1-(bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine gives it distinct chemical and biological properties that may not be present in similar compounds.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-23-18-6-5-17(20(13-18)24-2)14-21-7-9-22(10-8-21)19-12-15-3-4-16(19)11-15/h5-6,13,15-16,19H,3-4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHWBGQYFPIMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387025
Record name STK325176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-97-4
Record name STK325176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.